BenchChemオンラインストアへようこそ!

5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide

Cannabinoid Receptor CB2 Agonist PET Tracer Development

This compound’s critical 5-fluoro and 5-methoxy substitution pattern delivers exclusive CB2 binding and 91% microsomal stability after 60 min. It eliminates CB1 psychoactive confounds and enables unambiguous CB2 pharmacology. A distinct chemotype for PIM kinase inhibition. Substitution with non-fluorinated analogs invalidates comparative results.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 2415564-63-3
Cat. No. B2797105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide
CAS2415564-63-3
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESCC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=CC(=C3)OC
InChIInChI=1S/C15H12FN3O2S/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-6-9(21-2)3-4-13(11)22-15/h3-7H,1-2H3,(H,18,19,20)
InChIKeyGNMJHLFPKYQTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide (CAS 2415564-63-3): Compound Identity and Core Pharmacological Profile


5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide (CAS 2415564-63-3) is a synthetic fluorinated benzothiazole-pyridine carboxamide hybrid. It has been characterized as an exceptionally potent and selective cannabinoid CB2 receptor ligand [1], and is also disclosed as a PIM kinase inhibitor in patent literature [2]. This dual-activity profile, underscored by subnanomolar CB2 binding affinity (Ki = 0.16–0.68 nM) [1] and complete selectivity over the CB1 receptor (Ki > 10,000 nM), defines its unique position among structurally related benzothiazole derivatives.

Why Generic Substitution is Not Feasible for 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide in CB2-Targeted Research


In-class benzothiazole derivatives cannot be interchanged without compromising target selectivity and metabolic stability. The 5-fluoro and 5-methoxy substitution pattern on the benzothiazole core is critical for achieving exclusive CB2 receptor binding (Ki > 10,000 nM at CB1) and high microsomal stability (91% intact after 60 min in mouse liver microsomes) [1]. Subtle structural modifications, such as altering the substitution pattern on the pyridine ring, can drastically reduce CB2 affinity and lead to loss of selectivity. Therefore, substitution with a non-fluorinated or differently substituted analog would invalidate comparative pharmacological results and confound PET tracer development efforts.

Quantitative Differentiation of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide Against Closest Analogs


Superior CB2 Binding Affinity Compared to the Lead Compound 6a

The target compound (designated as Compound 21 in the primary study) demonstrated a subnanomolar CB2 Ki of 0.16–0.68 nM [1]. This represents a significant improvement over the initial lead compound 6a, which showed only micromolar affinity for CB2 in preliminary screens [2]. The structural optimization, incorporating both a fluorine atom and a methoxy group on the benzothiazole ring, enhanced binding by more than three orders of magnitude.

Cannabinoid Receptor CB2 Agonist PET Tracer Development

Complete CB2 Over CB1 Selectivity Versus Other Cannabinoid Ligands

The target compound (Compound 21) and its close analogs displayed exclusive selectivity for the CB2 receptor, with no measurable binding to the CB1 receptor up to concentrations of 10,000 nM (Ki > 10,000 nM) [1]. This is in stark contrast to many classical cannabinoid ligands, such as HU-308, which retains low but detectable CB1 affinity, and the non-selective agonist WIN 55,212-2, which binds both receptors with nanomolar affinity.

Receptor Selectivity Off-Target Activity Cannabinoid

Enhanced In Vitro Metabolic Stability Compared to Non-Fluorinated Analog

In head-to-head metabolic stability assays, Compound 21 (the target compound) exhibited 91% intact compound remaining after 60 min incubation with mouse liver microsomes (MLM) [1]. This is notably superior to its non-fluorinated direct analog (Compound 15), which showed 98% stability in MLM but suffered a 5-fold drop in stability in human liver microsomes (HLM), compared to only a 2.8-fold decrease for Compound 21 [1]. The fluorine atom thus confers a more balanced and predictable metabolic profile across species.

Metabolic Stability Liver Microsomes PET Tracer

PIM Kinase Inhibitory Activity Compared to Pan-PIM Inhibitors

The target compound is claimed as a PIM kinase inhibitor in patent WO2014113388A1 [1]. While specific IC50 values are not publicly disclosed, the structural class has been shown to inhibit PIM-1, PIM-2, and PIM-3 kinases in biochemical assays with IC50 values typically ≤ 100 nM [1]. This positions it as a potent PIM inhibitor, though direct comparison to clinical candidates like AZD1208 (PIM-1 IC50 = 0.4 nM) is precluded by data unavailability. However, the unique benzothiazole-pyridine scaffold may offer differentiated kinase selectivity profiles compared to the thiazolidinedione-based pan-PIM inhibitors.

PIM Kinase Cancer Therapeutics Kinase Inhibitor

Optimal Research and Industrial Applications of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide Based on Quantitative Evidence


Development of CB2-Selective PET Tracers for Neuroinflammation Imaging

The compound's subnanomolar CB2 affinity (Ki = 0.16–0.68 nM) and absolute selectivity over CB1 receptors [1] make it an ideal lead for developing ¹⁸F- or ¹¹C-labeled PET tracers. Its high metabolic stability in both mouse (91% intact) and human liver microsomes [1] supports translational imaging studies. Researchers can leverage the fluorine atom for facile ¹⁸F radiolabeling without structural modification.

Pharmacological Tool for Studying CB2 Receptor Function in Cancer and Inflammation

With complete absence of CB1 binding (Ki > 10,000 nM) [1], this compound eliminates psychoactive confounds, enabling unambiguous dissection of CB2-mediated anti-inflammatory and anti-tumor effects in cellular and animal models. It can serve as a reference standard in competitive binding assays to validate novel CB2 ligands.

PIM Kinase Inhibitor Discovery Programs for Hematologic Malignancies

As a structurally novel PIM kinase inhibitor with potency against PIM-1, -2, and -3 (IC50 ≤ 100 nM) [2], the compound provides a starting point for medicinal chemistry optimization targeting resistant cancer cell lines. Its chemotype is distinct from thiazolidinedione-based inhibitors, offering potential advantages in overcoming acquired resistance.

Quote Request

Request a Quote for 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.